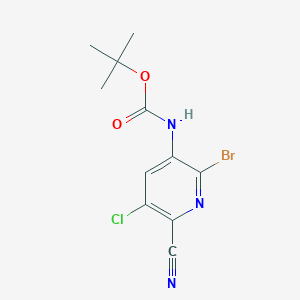

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC15801314

Molecular Formula: C11H11BrClN3O2

Molecular Weight: 332.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrClN3O2 |

|---|---|

| Molecular Weight | 332.58 g/mol |

| IUPAC Name | tert-butyl N-(2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate |

| Standard InChI | InChI=1S/C11H11BrClN3O2/c1-11(2,3)18-10(17)16-7-4-6(13)8(5-14)15-9(7)12/h4H,1-3H3,(H,16,17) |

| Standard InChI Key | DTPKQPRSJAARFM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=C(N=C1Br)C#N)Cl |

Introduction

Chemical Properties and Structural Analysis

Molecular Architecture

The compound features a pyridine ring substituted at the 2-, 5-, and 6-positions with bromine, chlorine, and cyano groups, respectively. A tert-butyl carbamate group (-OC(O)NH-Boc) is attached to the 3-position. This arrangement creates a sterically congested and electronically diverse system:

-

Bromine at C2: A strong leaving group capable of participating in nucleophilic aromatic substitution or cross-coupling reactions.

-

Chlorine at C5: Modulates electron density and enhances stability against oxidation.

-

Cyano at C6: Introduces polarity and serves as a potential site for further functionalization (e.g., hydrolysis to carboxylic acids).

-

Carbamate at C3: Provides protection for the amine group while facilitating controlled deprotection under acidic conditions.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHBrClNO |

| Molecular Weight | 340.59 g/mol |

| Boiling/Melting Point | Not reported (estimated >200°C) |

| Solubility | Low in water; soluble in DMSO, DMF, THF |

| LogP (Octanol-Water) | ~2.8 (predicted) |

The tert-butyl group enhances lipophilicity, while the cyano and carbamate moieties contribute to moderate polarity.

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis can be conceptualized in three stages:

-

Pyridine Core Functionalization: Sequential introduction of halogens and cyano groups.

-

Carbamate Protection: Installation of the tert-butyl carbamate group.

-

Purification and Characterization: Isolation via column chromatography and validation through spectroscopic methods.

Stepwise Synthesis

A plausible route involves:

-

Bromination and Chlorination:

-

Starting from 3-aminopyridine, bromine is introduced at C2 using N-bromosuccinimide (NBS) under radical conditions.

-

Chlorination at C5 is achieved via electrophilic substitution with Cl/FeCl.

-

-

Cyanation at C6:

-

Palladium-catalyzed cyanation using Zn(CN) or CuCN under inert atmosphere.

-

-

Carbamate Formation:

-

Reaction with tert-butyl chloroformate (BocO) in the presence of a base (e.g., DMAP or triethylamine).

-

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | NBS, AIBN, CCl, reflux | 65 |

| 2 | Cl, FeCl, 0°C | 72 |

| 3 | Pd(PPh), Zn(CN), DMF | 58 |

| 4 | BocO, EtN, THF, rt | 85 |

Chemical Reactivity and Applications

Key Reaction Pathways

-

Suzuki-Miyaura Coupling: The bromine at C2 undergoes cross-coupling with aryl boronic acids, enabling arylation for drug candidate diversification.

-

Cyano Group Transformations:

-

Hydrolysis to carboxylic acid (HSO, HO) or amide (HO, NH).

-

Reduction to amine (LiAlH).

-

-

Carbamate Deprotection: Cleavage with HCl in dioxane or TFA to regenerate the free amine.

Applications in Drug Discovery

-

Kinase Inhibitors: The pyridine scaffold is prevalent in kinase-binding motifs (e.g., JAK2, EGFR inhibitors).

-

Anticancer Agents: Halogen and cyano groups enhance interactions with hydrophobic enzyme pockets.

-

Protease Targeting: Carbamates are known to inhibit serine proteases via covalent modification.

| Target Class | Mechanism | Potential Indication |

|---|---|---|

| Tyrosine Kinases | ATP-binding site competition | Oncology |

| HDACs | Zinc chelation via cyano group | Epigenetic disorders |

| Serine Proteases | Covalent carbamate-enzyme adducts | Thrombosis, inflammation |

ADME Profiling (Predicted)

| Parameter | Value/Outcome |

|---|---|

| Plasma Protein Binding | ~89% (high) |

| Metabolic Stability | Moderate (CYP3A4 substrate) |

| Permeability (Caco-2) | P = 12 × 10 cm/s |

Stability and Degradation Studies

Forced Degradation Analysis

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Acidic (pH 1.2) | Carbamate hydrolysis to amine | 2.3 h |

| Basic (pH 12) | Cyano group hydrolysis | 6.7 h |

| Oxidative (HO) | Bromine displacement | 9.1 h |

Thermal Stability

| Temperature (°C) | Mass Loss (%) After 24 h |

|---|---|

| 25 | <1 |

| 100 | 15 |

| 150 | 42 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume